

Mthfd2-IN-1 off-target effects and selectivity profiling

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Compound of Interest

Compound Name: Mthfd2-IN-1

Cat. No.: B12388044

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MTHFD2-IN-1 Technical Support Center

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of MTHFD2 inhibitors. As a specific dataset for a compound named "**Mthfd2-IN-1**" is not publicly available, this guide will use the well-characterized, selective MTHFD2 inhibitor DS44960156 as a representative example. The principles and methodologies described herein are broadly applicable to other MTHFD2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-targets for MTHFD2 inhibitors?

A1: The primary off-targets for MTHFD2 inhibitors are its closely related isoforms, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial). Due to the high structural similarity, especially in the active site, achieving high selectivity can be challenging.[1][2] Non-selective inhibition of MTHFD1 is a potential safety concern as it is expressed in healthy adult tissues.[2]

Q2: I am observing a phenotype that is not consistent with MTHFD2 inhibition. Could this be due to off-target effects?

A2: While off-target effects on MTHFD1 or MTHFD2L are possible, unexpected phenotypes can also arise from the downstream consequences of MTHFD2 inhibition. MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, which is crucial for nucleotide synthesis (purines and thymidine), redox homeostasis, and amino acid metabolism.[3][4] Disruption of these pathways can lead to a variety of cellular effects, including:

- Replication stress and DNA damage: Inhibition of MTHFD2 can lead to a depletion of thymidine, causing an imbalance in the nucleotide pool and resulting in uracil misincorporation into DNA and subsequent replication stress.[5]
- Altered redox state: MTHFD2 activity is linked to the production of NADPH, a key cellular antioxidant.[6] Inhibition of MTHFD2 can lead to increased reactive oxygen species (ROS) and oxidative stress.
- Metabolic reprogramming: Cells may adapt to MTHFD2 inhibition by altering other metabolic pathways, which could lead to unexpected phenotypic changes.

It is crucial to perform control experiments, such as rescue experiments with formate or thymidine, to distinguish between on-target and off-target effects.

Q3: How can I assess the selectivity of my MTHFD2 inhibitor?

A3: A multi-pronged approach is recommended to assess the selectivity of an MTHFD2 inhibitor:

- Biochemical Assays: Test the inhibitor's potency (IC₅₀) against purified MTHFD2, MTHFD1, and MTHFD2L enzymes.
- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells, providing evidence of whether the inhibitor binds to its intended target in a cellular environment.
- Phenotypic Assays in Knockout/Knockdown Cells: Compare the effect of the inhibitor in wild-type cells versus cells where MTHFD1 or MTHFD2L has been genetically depleted. If the inhibitor's effect is diminished in the knockout/knockdown cells, it suggests a potential off-target activity.

Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Inconsistent results between biochemical and cellular assays	1. Poor cell permeability of the inhibitor. 2. The inhibitor is a substrate for an efflux pump. 3. Intracellular metabolism of the inhibitor.	1. Perform a cellular uptake assay. 2. Test for co-treatment with known efflux pump inhibitors. 3. Analyze inhibitor stability in cell lysates or media.
High cellular toxicity at concentrations required for MTHFD2 inhibition	1. Off-target toxicity. 2. Severe on-target toxicity due to complete disruption of one-carbon metabolism.	1. Profile the inhibitor against a broad panel of kinases and other metabolic enzymes. 2. Perform dose-response curves in multiple cell lines with varying MTHFD2 expression levels. 3. Conduct rescue experiments with formate or thymidine to confirm on-target toxicity.
Lack of a clear dose-response in cellular assays	1. Inhibitor precipitation at high concentrations. 2. Complex biological response with a narrow therapeutic window.	1. Check the solubility of the inhibitor in your assay medium. 2. Perform a detailed time-course experiment at multiple concentrations.

Selectivity Profile of MTHFD2 Inhibitors

The following table summarizes the biochemical selectivity of several published MTHFD2 inhibitors.

Inhibitor	MTHFD2 IC50	MTHFD1 IC50	Selectivity (MTHFD1/MTHFD2)	Reference
DS44960156	8.3 μ M	> 100 μ M	> 18-fold	[7]
LY345899	663 nM	96 nM	0.14 (MTHFD1 selective)	[8]
A reported MTHFD2i	0.0063 μ M	0.57 μ M	~90-fold	[9]

Experimental Protocols

Biochemical Assay for MTHFD2/1/2L Inhibition

This protocol describes a general method for determining the IC50 of an inhibitor against purified MTHFD2, MTHFD1, and MTHFD2L.

Materials:

- Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
- Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM NAD⁺).
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF).
- Test inhibitor (serial dilutions).
- 96-well UV-transparent microplate.
- Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- In a 96-well plate, add assay buffer, the appropriate enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test inhibitor at various concentrations.

- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
- Initiate the reaction by adding the substrate (CH₂-THF).
- Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol outlines a general workflow for assessing the target engagement of an MTHFD2 inhibitor in intact cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)

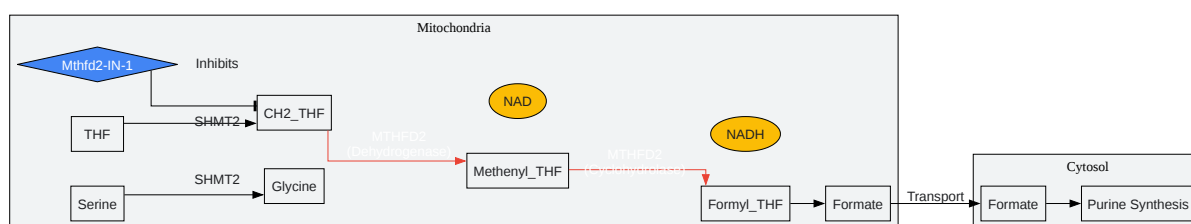
Materials:

- Cell line of interest (e.g., a cancer cell line with high MTHFD2 expression).
- Cell culture medium.
- Test inhibitor.
- PBS (Phosphate-Buffered Saline).
- Lysis buffer with protease inhibitors.
- PCR tubes or 96-well PCR plate.
- Thermocycler.
- Centrifuge.
- SDS-PAGE and Western blotting reagents.
- Anti-MTHFD2 antibody.

Procedure:

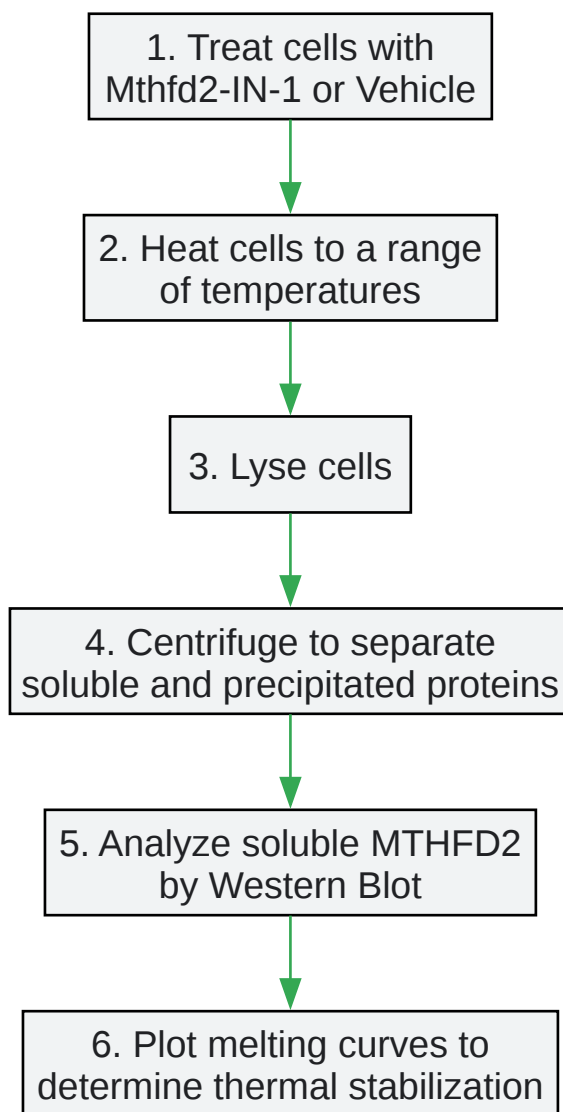
- **Compound Treatment:** Treat cultured cells with the test inhibitor or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
- **Heating:** Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.
- **Lysis:** Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- **Separation of Soluble Fraction:** Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- **Analysis:** Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble MTHFD2 by Western blotting.
- **Data Interpretation:** A stabilizing ligand (a true binder) will result in more soluble MTHFD2 at higher temperatures compared to the vehicle-treated control. This thermal stabilization can be plotted as a melting curve.

Visualizations



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Caption: Mitochondrial one-carbon metabolism pathway and the inhibitory action of **Mthfd2-IN-1**.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

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